molecular formula C27H26N4O4 B2419044 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359450-97-7

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2419044
CAS No.: 1359450-97-7
M. Wt: 470.529
InChI Key: MHSQRCJQPUNATL-UHFFFAOYSA-N
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Description

This product is the chemical compound 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is supplied for laboratory research use. Its CAS registry number is 1359450-97-7 . The compound has a molecular formula of C27H26N4O4 and a molecular weight of 470.52 g/mol . It is part of a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. For instance, structurally related pyrazolopyrimidinone and naphthyridinone scaffolds have been investigated for their potential in modulating immune responses and treating proliferative disorders . Similarly, methoxyphenyl groups are common pharmacophores found in compounds with various biological activities . Researchers can leverage this complex molecular architecture as a key intermediate or building block in synthetic chemistry or as a candidate for high-throughput screening in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-17(2)34-20-11-9-19(10-12-20)26-28-23(18(3)35-26)16-30-13-14-31-24(27(30)32)15-22(29-31)21-7-5-6-8-25(21)33-4/h5-15,17H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSQRCJQPUNATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that falls within the class of pyrazolo[1,5-a]pyrazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for its application in drug discovery and development.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O5C_{25}H_{26}N_{4}O_{5}, with a molecular weight of 462.5 g/mol. The structure features multiple functional groups, including an isopropoxy group, methyloxazole, and methoxyphenyl moieties, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₅
Molecular Weight462.5 g/mol
CAS Number946296-10-2
Melting PointNot available
Boiling PointNot available

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing pyrazole and oxazole moieties. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, related compounds have demonstrated cytotoxic effects against human cancer cell lines in various assays .

Analgesic and Anti-inflammatory Effects

The analgesic activity of oxazole derivatives has been documented in numerous studies. For example, compounds with similar structural features have been evaluated using the writhing test and hot plate test in animal models, showing significant pain relief effects without notable toxicity . Molecular docking studies suggest that these compounds may interact with pain-related receptors such as COX-2 and TRPV1, indicating their potential as anti-inflammatory agents .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of pyrazolo[1,5-a]pyrazine derivatives and evaluated their biological activities. The results indicated that modifications at specific positions enhanced antimicrobial and anticancer activities significantly.
  • Molecular Docking Studies : Another research focused on molecular docking simulations to predict the binding affinities of similar compounds against COX-1 and COX-2 enzymes. The findings suggested that certain derivatives could selectively inhibit these enzymes, potentially leading to reduced inflammation and pain .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

The synthesis involves multi-step reactions requiring precise control of regioselectivity and functional group compatibility. Key challenges include:

  • Coupling of oxazole and pyrazolo-pyrazine intermediates : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions. Catalysts like Pd-based systems may enhance cross-coupling efficiency .
  • Purification : Use preparative HPLC or column chromatography to isolate intermediates and final products, ensuring >95% purity .
  • Functional group stability : Protect reactive groups (e.g., methoxy and isopropoxy substituents) during acidic/basic conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

  • NMR spectroscopy : Prioritize 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.5–8.5 ppm) and oxazole methyl groups (δ 2.1–2.5 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (±1 ppm accuracy) and fragmentation patterns to confirm structural integrity .
  • X-ray crystallography : Resolve 3D conformation if single crystals are obtainable, critical for docking studies .

Q. What are the critical factors influencing the compound’s solubility and stability, and how can they be experimentally optimized?

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10). Modify formulation using cyclodextrins or liposomal encapsulation if poor aqueous solubility is observed .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Add antioxidants (e.g., BHT) if oxidation of the pyrazine ring occurs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents like the 4-isopropoxyphenyl group in biological activity?

  • Synthetic analogs : Replace the 4-isopropoxyphenyl group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups. Compare bioactivity in assays targeting kinases or inflammatory pathways .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with targets like COX-2 or PI3K. Validate with mutagenesis studies .

Q. What computational approaches are recommended to predict the binding interactions of this compound with potential biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding pocket flexibility using GROMACS. Prioritize targets with conserved hydrophobic pockets (e.g., EGFR) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at the oxazole-pyrazine interface to identify reactive hotspots .

Q. How can researchers resolve contradictions in reported biological activity data across studies involving similar pyrazolo[1,5-a]pyrazin derivatives?

  • Orthogonal assays : Confirm antitumor activity via both MTT and clonogenic assays. Cross-validate kinase inhibition using biochemical (e.g., ADP-Glo) and cellular (e.g., Western blot) methods .
  • Standardized protocols : Adopt uniform cell lines (e.g., A549 for NSCLC) and dosing regimens to minimize variability .

Q. What strategies are effective for optimizing the regioselectivity of pyrazole ring formation during synthesis?

  • Microwave-assisted synthesis : Enhance reaction kinetics and selectivity for pyrazole cyclization (e.g., 150°C, 30 min) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to direct regioselective bond formation .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield Optimization StrategyReference
Oxazole formationChlorinated aromatics, 80°C, DMFSolvent swap to THF for lower byproducts
Pyrazole couplingPd(PPh3_3)4_4, K2_2CO3_3, 110°CMicrowave irradiation (20% yield boost)

Q. Table 2. Biological Assay Design for Contradiction Resolution

Assay TypeTarget PathwayKey MetricsValidation Method
MTT assayCell proliferationIC50_{50}, Hill slopeClonogenic survival
ADP-Glo kinase assayPI3K/AKT/mTORATP consumption, inhibition %Western blot (p-AKT)

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